3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane
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Overview
Description
3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. This compound’s structure includes a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of ethoxymethyl chloride with 1,4-dioxaspiro[4.5]decane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A structurally similar compound with a different substituent at the spiro center.
1,7-Dioxaspiro[5.5]undecane: Another spiroacetal with a larger ring system.
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione: A related compound with a nitrogen atom in the ring.
Uniqueness
3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane is unique due to its ethoxymethyl substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(ethoxymethyl)-1,4-dioxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-12-8-10-9-13-11(14-10)6-4-3-5-7-11/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOGINDITBDKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1COC2(O1)CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-76-0 |
Source
|
Record name | NSC43365 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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